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molecular formula C10H11FN2O4 B8539065 Ethyl 2-fluoro-4-(methylamino)-5-nitrobenzoate

Ethyl 2-fluoro-4-(methylamino)-5-nitrobenzoate

Cat. No. B8539065
M. Wt: 242.20 g/mol
InChI Key: GYOAZFXTKIPZQD-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

Prepared analogously to example 156b from 2,4-difluoro-5-nitro-benzoic acid ethyl ester and 2 M methylamine solution in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8](F)=[CH:7][C:6]=1[F:15])[CH3:2].[CH3:17][NH2:18]>C1COCC1>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([NH:18][CH3:17])=[CH:7][C:6]=1[F:15])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])NC)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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